Citatepine

Übersicht

Beschreibung

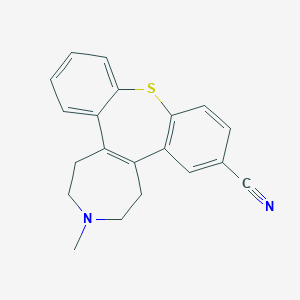

Citatepine is a tetracyclic compound known for its role as a dopamine receptor antagonist. It has been investigated for its potential use in treating schizophrenia due to its ability to attenuate dopamine-agonist induced behavioral stimulation . The compound also exhibits antihistaminergic, antiserotonergic, anticholinergic, and adrenolytic effects .

Vorbereitungsmethoden

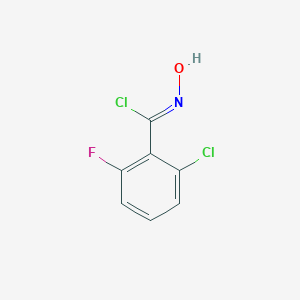

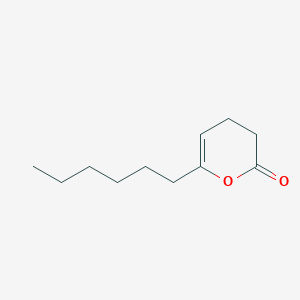

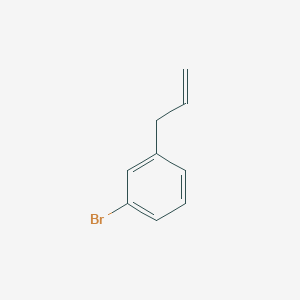

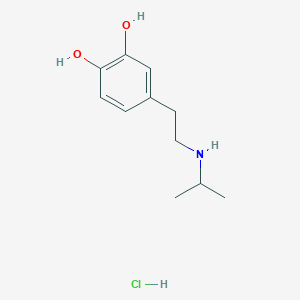

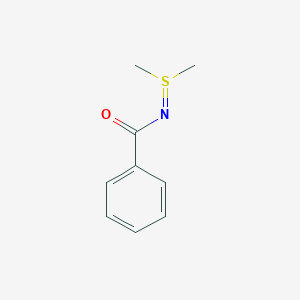

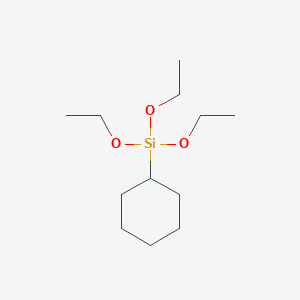

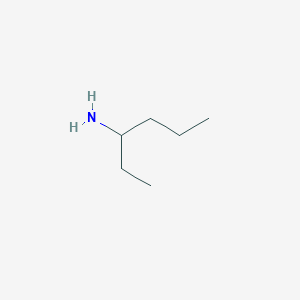

The synthesis of citatepine involves several steps, starting with the formation of the core tetracyclic structure. The synthetic route typically includes the following steps:

Formation of the Dibenzothiepine Core: This involves the cyclization of appropriate precursors to form the dibenzothiepine ring system.

Introduction of the Azepine Ring: The azepine ring is introduced through a series of cyclization reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Citatepin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Schwefelatom im Thiepinring ablaufen und zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe angreifen und sie in primäre Amine umwandeln.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile wie Halogene für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung tetracyclischer Strukturen und ihrer Reaktivität.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Pharmazeutika, die auf Dopaminrezeptoren abzielen.

5. Wirkmechanismus

Citatepin entfaltet seine Wirkung hauptsächlich durch Antagonismus an Dopaminrezeptoren. Es wirkt bevorzugt auf hippocampale Dopaminrezeptoren im Vergleich zu denen im Striatum . Diese selektive Wirkung wird vermutet, zu seinen Verhaltenseffekten wie der Dämpfung der durch Dopaminagonisten induzierten Stimulation beizutragen. Zusätzlich tragen die antihistaminergen, antiserotonergen, anticholinergen und adrenolytischen Wirkungen von Citatepin zu seinem gesamten pharmakologischen Profil bei .

Wirkmechanismus

Citatepine exerts its effects primarily through antagonism of dopamine receptors. It preferentially acts on hippocampal dopamine receptors compared to those in the striatum . This selective action is thought to contribute to its behavioral effects, such as attenuation of dopamine-agonist induced stimulation. Additionally, this compound’s antihistaminergic, antiserotonergic, anticholinergic, and adrenolytic effects contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Citatepin kann mit anderen Dopaminrezeptor-Antagonisten verglichen werden, wie zum Beispiel:

Haloperidol: Ein bekanntes Antipsychotikum mit starkem Dopaminrezeptor-Antagonismus, aber signifikanten extrapyramidalen Nebenwirkungen.

Clozapin: Ein weiteres Antipsychotikum mit einem breiteren Rezeptorprofil, einschließlich Serotoninrezeptor-Antagonismus, und einem geringeren Risiko für extrapyramidale Nebenwirkungen.

Risperidon: Ein neueres Antipsychotikum mit sowohl Dopamin- als auch Serotoninrezeptor-Antagonismus, das ein Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen bietet.

Die Einzigartigkeit von Citatepin liegt in seiner bevorzugten Wirkung auf hippocampale Dopaminrezeptoren und seiner Kombination aus mehreren Rezeptor-antagonistischen Wirkungen .

Eigenschaften

IUPAC Name |

18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBTZJDOBMDLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215812 | |

| Record name | Citatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65509-66-2 | |

| Record name | Citatepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITATEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Citatepine interact with its target and what are the downstream effects?

A1: this compound primarily interacts with dopamine receptors in the brain, specifically showing a preference for those located in the hippocampus compared to the striatum [, ]. This interaction leads to the blockade of dopamine receptors, particularly the D2 subtype, which is a key mechanism of action for antipsychotic drugs []. By blocking D2 receptors, this compound is hypothesized to modulate dopaminergic neurotransmission, potentially alleviating symptoms associated with psychosis [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details regarding this compound's SAR are not provided in the given research, it is categorized as a tetracyclic compound [, ]. This structural class suggests similarities to other known antipsychotics like Clozapine. The research highlights that this compound was selected for further investigation due to its potent antidopaminergic activity and preferential binding to hippocampal DA receptors over those in the striatum []. This selectivity profile suggests that structural modifications within the tetracyclic framework can influence its pharmacological activity and receptor subtype selectivity. Further research exploring modifications to this compound's structure could elucidate the key pharmacophores responsible for its activity and potentially lead to the development of new analogs with improved efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)